3,5-Epoxyisoquinoline
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Overview
Description
3,5-Epoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Epoxyisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions . Another method includes the use of palladium-catalyzed coupling reactions followed by cyclization . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale catalytic processes. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . These processes are optimized for efficiency and scalability, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Epoxyisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and rhodium catalysts are frequently used in cyclization and coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroisoquinolines .
Scientific Research Applications
3,5-Epoxyisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Epoxyisoquinoline involves its interaction with various molecular targets and pathways. For instance, some isoquinoline derivatives act as neurotoxins by inhibiting mitochondrial complex I and II activities, leading to oxidative stress and cell death . Others function as kinase inhibitors, blocking specific signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Quinoline: Similar in structure but with different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Isoquinoline N-oxides: Oxidized derivatives with unique chemical properties.
Uniqueness: 3,5-Epoxyisoquinoline is unique due to its epoxy group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic and medicinal chemistry .
Properties
CAS No. |
220826-61-9 |
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Molecular Formula |
C9H5NO |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
11-oxa-2-azatricyclo[6.2.1.04,9]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-6-5-10-9-4-7(6)8(3-1)11-9/h1-5H |
InChI Key |
HEVMNGXXZPLLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C3C=C2C(=C1)O3 |
Origin of Product |
United States |
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